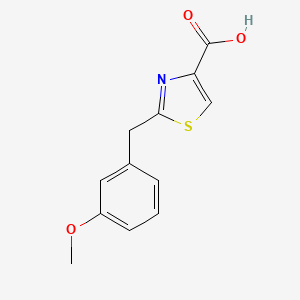

2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Vue d'ensemble

Description

2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride and a suitable base.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the thiazole derivative is treated with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, potentially yielding thiazolidines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: 2-(3-Methoxybenzyl)-1,3-thiazolidine-4-carboxylic acid or 2-(3-Methoxybenzyl)-1,3-thiazole-4-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in organic synthesis and material science.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biochemical assays.

Medicine: Thiazole derivatives, including this compound, are investigated for their potential pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Industry: It can be used in the development of agrochemicals, dyes, and polymers due to its versatile chemical reactivity.

Mécanisme D'action

The mechanism of action of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid depends on its specific application:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Modulation: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Antimicrobial Activity: The thiazole ring can disrupt microbial cell membranes or interfere with essential metabolic processes, leading to cell death.

Comparaison Avec Des Composés Similaires

2-(3,4-Dimethoxybenzyl)-1,3-thiazole-4-carboxylic acid: Similar structure with an additional methoxy group, which may enhance solubility and stability.

2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid: Lacks the benzyl group, potentially altering its reactivity and biological activity.

2-(3-Methoxybenzyl)-1,3-thiazolidine-4-carboxylic acid: Reduced form of the thiazole ring, which may affect its chemical properties and applications.

Uniqueness: 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the methoxybenzyl group and the thiazole ring, which confer distinct chemical reactivity and potential biological activities

Activité Biologique

2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. Its structure, which incorporates a thiazole ring, positions it among a class of compounds known for diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Weight : 253.29 g/mol

- Functional Groups : Thiazole ring, carboxylic acid, methoxy group

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit tubulin polymerization, a mechanism crucial for cancer cell division and proliferation.

A notable study demonstrated that related compounds exhibited IC50 values ranging from 0.124 μM to 3.81 μM across multiple cancer types in the NCI-60 human tumor cell line anticancer drug screen . This suggests that this compound may possess similar properties.

| Cancer Type | IC50 (μM) |

|---|---|

| Leukemia (CCRF-CEM) | 0.124 |

| Non-Small Cell Lung Cancer | 3.81 |

Antimicrobial Activity

The thiazole moiety is recognized for its antimicrobial properties. In vitro studies have shown that thiazole derivatives can exhibit substantial inhibitory effects against pathogens such as Mycobacterium tuberculosis and various fungi . For example, one derivative demonstrated a 96% inhibition rate against M. tuberculosis at a concentration of 250 μg/mL .

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory mediators and pathways, which are crucial in conditions like arthritis and colitis . Compounds similar to this compound have shown promise in reducing inflammation in animal models.

Case Studies and Research Findings

- Antiproliferative Studies :

- Mechanism of Action :

- Toxicity Assessments :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves a Hantzsch thiazole cyclization, starting with a substituted thiourea and α-bromo ketone derivative. For example:

React 3-methoxybenzylamine with thiourea to form a thioamide intermediate.

Condense with α-bromo-4-carboxyacetophenone in ethanol under reflux to yield the thiazole core.

Purify via recrystallization (e.g., using ethanol/water mixtures) .

Alternative routes include coupling pre-formed thiazole fragments with the 3-methoxybenzyl group via Pd-catalyzed cross-coupling, though this may require protecting the carboxylic acid group during synthesis .

Q. How can researchers characterize the purity of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of:

- NMR : Compare δH (1H NMR) and δC (13C NMR) shifts with analogous thiazole derivatives. For example, the methoxy group (δH ~3.8 ppm) and aromatic protons (δH 6.8–7.4 ppm) should align with substituent patterns .

- HPLC-MS : Employ reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95%) and confirm molecular weight via ESI+ (expected [M+H]+ ~290.3 g/mol) .

- FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What are the recommended protocols for crystallizing this compound for structural analysis?

- Methodological Answer : Slow evaporation from a dimethyl sulfoxide (DMSO)/water mixture (1:4 v/v) at 4°C is effective. For X-ray diffraction:

Mount a single crystal on a diffractometer (e.g., Bruker D8 Venture).

Use SHELXL for structure refinement, leveraging its robust handling of thiazole ring geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions in IC50 values (e.g., enzyme inhibition assays) may arise from assay conditions. To address this:

Standardize assays : Use identical buffer systems (e.g., PBS pH 7.4) and control for solvent effects (e.g., DMSO ≤0.1%).

Validate targets : Perform competitive binding studies with radiolabeled ligands or surface plasmon resonance (SPR) to confirm direct interactions .

Cross-validate with structural data : Correlate activity with crystallographic binding modes (via PDB deposition) to identify critical residues influencing potency .

Q. What computational methods are effective in predicting the binding affinity of this compound to pharmacological targets?

- Methodological Answer : Use a hybrid approach:

- Molecular docking (AutoDock Vina) : Dock the compound into EP2/EP3 prostaglandin receptor homology models (based on PDB: 6AK3). Prioritize poses with hydrogen bonds to Ser/Thr residues .

- MD simulations (GROMACS) : Run 100-ns simulations to assess stability of the thiazole-carboxylic acid moiety in the binding pocket. Analyze RMSD and ligand-protein interaction fingerprints .

- Free energy calculations (MM/PBSA) : Estimate ΔG binding to rank derivatives for SAR studies .

Q. How should researchers design SAR studies to optimize the bioactivity of this thiazole derivative?

- Methodological Answer : Focus on three regions:

Thiazole core : Introduce electron-withdrawing groups (e.g., -NO2) at C5 to enhance electrophilicity for covalent inhibition .

3-Methoxybenzyl substituent : Replace methoxy with halogen (e.g., -Cl) to improve lipophilicity (logP) and blood-brain barrier penetration .

Carboxylic acid : Explore bioisosteres (e.g., tetrazole) to mitigate ionization at physiological pH while retaining hydrogen-bonding capacity .

Validate using in vitro assays (e.g., COX-2 inhibition) and ADMET predictions (SwissADME) .

Propriétés

IUPAC Name |

2-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-16-9-4-2-3-8(5-9)6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVUUUPGIUKZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.